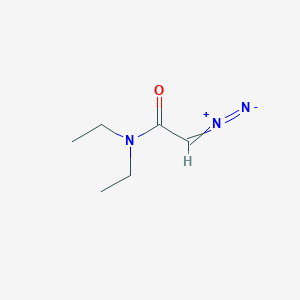

2-Diazonio-1-(diethylamino)ethen-1-olate

説明

2-Diazonio-1-(diethylamino)ethen-1-olate is a diazonium enolate characterized by a reactive diazonio group (-N₂⁺) and a diethylamino substituent (-N(C₂H₅)₂) attached to an ethenolate framework. The diethylamino group likely enhances solubility in nonpolar solvents, while the ethenolate moiety may increase nucleophilicity, enabling selective reactivity in heterocyclic chemistry .

特性

CAS番号 |

6112-00-1 |

|---|---|

分子式 |

C6H11N3O |

分子量 |

141.17 g/mol |

IUPAC名 |

2-diazo-N,N-diethylacetamide |

InChI |

InChI=1S/C6H11N3O/c1-3-9(4-2)6(10)5-8-7/h5H,3-4H2,1-2H3 |

InChIキー |

YDDAGKSURVEMCI-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C(=O)C=[N+]=[N-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(diethylamino)ethen-1-olate typically involves the reaction of diethylamine with a suitable diazonium salt precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group. Common reagents used in the synthesis include nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid .

Industrial Production Methods

Industrial production of 2-Diazonio-1-(diethylamino)ethen-1-olate may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

2-Diazonio-1-(diethylamino)ethen-1-olate undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different functional groups.

Coupling Reactions: It can participate in azo coupling reactions, forming azo compounds.

Reduction Reactions: The diazonium group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are commonly used in Sandmeyer reactions to replace the diazonium group with halides.

Coupling Reactions: Aromatic compounds like phenols or anilines are used as coupling partners in the presence of a base.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) can be used to convert the diazonium group to an amine.

Major Products Formed

Substitution Reactions: Aryl halides, nitriles, and hydroxylated products.

Coupling Reactions: Azo dyes and pigments.

Reduction Reactions: Primary amines.

科学的研究の応用

2-Diazonio-1-(diethylamino)ethen-1-olate has several scientific research applications:

Chemistry: Used in the synthesis of various organic compounds, including dyes and pigments.

Biology: Investigated for its potential use in biochemical assays and labeling of biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Diazonio-1-(diethylamino)ethen-1-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

類似化合物との比較

2-Diazoniocyclohepten-1-olate (CAS 18202-04-5)

- Molecular Formula : C₇H₁₀N₂O (vs. inferred C₆H₁₁N₃O for the target compound).

- Key Differences: Cyclic vs. Acyclic Framework: The cyclohepten ring in 2-Diazoniocyclohepten-1-olate introduces steric constraints and altered conjugation compared to the linear ethenolate structure of the target compound. This may reduce flexibility but enhance thermal stability . Hydrogen Bonding: Both compounds have zero hydrogen bond donors, but the cyclohepten derivative has two acceptors (vs. Reactivity: The cyclohepten derivative’s rigid structure may favor intramolecular reactions, whereas the diethylamino group in the target compound could promote intermolecular nucleophilic attacks.

Diethylaminoethanol (DEAE, CAS 100-37-8)

- Molecular Formula: C₆H₁₅NO (vs. C₆H₁₁N₃O for the target compound).

- Key Differences: Functional Groups: DEAE contains an alcohol (-OH) and a tertiary amine, whereas the target compound features a diazonio group and enolate. This makes DEAE less reactive but more stable under ambient conditions . Applications: DEAE is used as a corrosion inhibitor or pH adjuster, while the target compound’s diazonio group suggests utility in coupling reactions or as a precursor to heterocycles.

Physicochemical Properties

Reactivity and Hazards

- No direct toxicological data are available, but diazonium salts generally require handling under inert conditions.

- 2-Diazoniocyclohepten-1-olate: Limited hazard data; computational properties (e.g., topological polar surface area = 19.1 Ų) suggest low bioavailability but possible irritancy .

- Diethylaminoethanol: Classified as corrosive (skin/eye irritant) with established safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。